4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound belonging to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a thiazepine ring, which is further substituted with hydroxyphenyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction. One efficient method involves the use of l-proline as a catalyst. This reaction typically involves the condensation of substituted pyrazoles, aldehydes, and thioglycollic acid in the presence of l-proline . Another method employs a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid, which catalyzes the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid in water .
Industrial Production Methods
the use of recyclable heterogeneous solid acid catalysts and environmentally friendly solvents like water suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the thiazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced thiazepine compounds, and substituted phenyl derivatives.
Scientific Research Applications
4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This is achieved through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,8-Dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one: A similar compound with a slightly different substitution pattern.
3-Methyl-4-p-tolyl-2H-pyrazolo[3,4-e][1,4]thiazepin-7(4H,6H,8H)-one: Another derivative with a methyl and tolyl substitution.
Uniqueness
4-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C19H17N3O2S/c1-12-17-18(13-7-9-15(23)10-8-13)25-11-16(24)20-19(17)22(21-12)14-5-3-2-4-6-14/h2-10,18,23H,11H2,1H3,(H,20,24) |
InChI Key |
QRSJVWZVHDQLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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